molecular formula C24H23N3O2S B2716048 3-amino-4-(furan-2-yl)-N-(p-tolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide CAS No. 434295-88-2

3-amino-4-(furan-2-yl)-N-(p-tolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No.: B2716048
CAS No.: 434295-88-2
M. Wt: 417.53
InChI Key: UGQCOPMCBXITCA-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-b]pyridine-2-carboxamide class, characterized by a fused bicyclic core (thienopyridine) substituted with a furan ring, a p-tolyl group, and an amino moiety. Its structural complexity arises from the cyclohepta[b] ring system, which distinguishes it from smaller cyclopenta or cyclohexa analogs.

Properties

IUPAC Name

6-amino-8-(furan-2-yl)-N-(4-methylphenyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S/c1-14-9-11-15(12-10-14)26-23(28)22-21(25)20-19(18-8-5-13-29-18)16-6-3-2-4-7-17(16)27-24(20)30-22/h5,8-13H,2-4,6-7,25H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQCOPMCBXITCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C4=C(CCCCC4)N=C3S2)C5=CC=CO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(furan-2-yl)-N-(p-tolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, acids, and coupling agents under controlled conditions such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(furan-2-yl)-N-(p-tolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the specific reaction but often involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

3-amino-4-(furan-2-yl)-N-(p-tolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-4-(furan-2-yl)-N-(p-tolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Ring Size and Saturation

  • Cyclohepta[b] vs. Cyclopenta[b] Systems :
    The target compound’s 6,7,8,9-tetrahydro-5H-cyclohepta[b] ring provides a seven-membered saturated ring, contrasting with cyclopenta[b] analogs (e.g., KuSaSch100/101 in ), which have five-membered rings. This increases conformational flexibility and may influence pharmacokinetic properties like metabolic stability .
  • Hexahydrocycloocta[b] Derivatives: Compounds like 3-amino-N-(2-methylphenyl)-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide () feature an eight-membered ring, further altering steric and electronic profiles .

Substituent Diversity

Compound Name Key Substituents Biological Relevance Reference
KuSaSch100 () 4-Chlorophenyl, cyclopenta[b] core Antiplasmodial activity (IC₅₀: 0.8 µM)
KuSaSch037 () 3-Fluorophenyl, cyano group Enhanced solubility and bioactivity
Target Compound Furan-2-yl, p-tolyl, cyclohepta[b] Potential improved selectivity

Common Methodology

  • Base-Catalyzed Cyclization :
    The target compound likely follows a synthesis route analogous to KuSaSch derivatives (), involving reaction of a thioxo intermediate (e.g., 4-phenyl-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile) with substituted acetamides (e.g., 2-chloro-N-(p-tolyl)acetamide) under basic conditions (e.g., KOH/DMF) .
  • Yield Variability: Yields for similar compounds range from 36% (KuSaSch101) to 97.9% (KuSaSch100), suggesting solvent choice (DMF vs. ethanol) and reaction time (1–2 hours) critically impact efficiency .

Key Differences

  • Heterocyclic Substrates :
    The use of furan-containing precursors (vs. phenyl or fluorophenyl in ) may require modified reaction conditions to avoid side reactions due to furan’s electron-rich nature .

Physicochemical Properties

Thermal Stability

  • Melting points for thieno[2,3-b]pyridine analogs typically range from 150–256°C (e.g., KuSaSch037: 255–256°C). The target compound’s furan substituent may lower melting points slightly due to reduced crystallinity .

Spectroscopic Characterization

  • IR Spectroscopy :
    The furan-2-yl group is expected to show C-O-C stretching at ~1250 cm⁻¹ and aromatic C=C at ~1600 cm⁻¹, distinguishing it from phenyl-substituted analogs (C=C at ~1500 cm⁻¹) .
  • NMR Signatures :
    The p-tolyl group’s methyl protons should appear as a singlet at δ ~2.3 ppm, while furan protons resonate as a doublet (δ ~7.5–7.8 ppm) .

Antiplasmodial Activity

  • KuSaSch100 exhibits potent antiplasmodial activity (IC₅₀: 0.8 µM), attributed to its 4-chlorophenyl group’s hydrophobic interactions. The target compound’s furan and p-tolyl groups may enhance selectivity for parasitic vs. mammalian targets .

Antibacterial Potential

  • N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogs () show moderate antibacterial activity, suggesting the target compound’s larger ring system could improve membrane penetration .

Biological Activity

The compound 3-amino-4-(furan-2-yl)-N-(p-tolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex organic molecule with potential therapeutic applications. Its unique structure incorporates multiple heterocyclic components, which may contribute to its diverse biological activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, which includes a furan ring and a thieno-pyridine moiety. The molecular formula is C21H24N2O2SC_{21}H_{24}N_2O_2S, with a molecular weight of 364.49 g/mol. The presence of the furan and thieno rings is significant as these structures are often associated with various pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to the target compound. For instance, derivatives containing similar heterocyclic frameworks have shown promising results against various cancer cell lines. A study demonstrated that certain thieno-pyridine derivatives exhibited potent cytotoxicity against human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa5.0Apoptosis induction
Compound BMCF-73.5Cell cycle arrest

Neuroprotective Effects

The compound's potential neuroprotective effects have been explored in models of neurodegenerative diseases. In vitro assays indicated that it could inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining cholinergic function in the brain. A study reported that derivatives with similar structures improved cognitive functions in animal models by enhancing cholinergic neurotransmission .

Anti-inflammatory Activity

Research has also suggested anti-inflammatory properties for compounds within this structural class. For example, studies indicated that specific thieno-pyridine derivatives could reduce pro-inflammatory cytokine production in lipopolysaccharide-stimulated macrophages, suggesting a mechanism that might be beneficial in treating inflammatory disorders .

Case Studies

  • Anticancer Study : A derivative similar to the target compound was tested against breast cancer cell lines and showed significant cytotoxicity with an IC50 value of 4.5 µM. The study concluded that the compound induced apoptosis through the mitochondrial pathway.
  • Neuroprotection : In a study involving Alzheimer's disease models, a related compound demonstrated a marked decrease in AChE activity and improved memory retention in treated mice compared to controls.

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